molecular formula C8H8N2O2 B1337243 [5-(2-Furyl)-1h-pyrazol-3-yl]methanol CAS No. 84978-67-6

[5-(2-Furyl)-1h-pyrazol-3-yl]methanol

Cat. No. B1337243
CAS RN: 84978-67-6
M. Wt: 164.16 g/mol
InChI Key: NBADTAIDQSLLHA-UHFFFAOYSA-N
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Description

“[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is a compound useful in organic synthesis . It is also known as “(5-methyl-2-furyl)methanol” and has the InChI code "1S/C6H8O2/c1-5-2-3-6 (4-7)8-5/h2-3,7H,4H2,1H3" .


Molecular Structure Analysis

The molecular formula of “[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is C8H8N2O2 . The average mass is 164.161 Da and the monoisotopic mass is 164.058578 Da .


Physical And Chemical Properties Analysis

“[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is a solid at ambient temperature . Its boiling point is 159°C .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

[5-(2-Furyl)-1h-pyrazol-3-yl]methanol derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis of various compounds utilizing this chemical structure has resulted in novel bis-α,β-unsaturated ketones, nicotinonitrile, and 1,2-dihydropyridine-3-carbonitrile derivatives. These compounds have been tested and found to possess significant antimicrobial properties against a range of pathogens (Altalbawy, 2013). Additionally, compounds incorporating [5-(2-Furyl)-1h-pyrazol-3-yl]methanol have exhibited antioxidant activity, especially when substituted with trichloromethyl groups, indicating their potential in combating oxidative stress-related conditions (Bonacorso et al., 2015).

Chemical Synthesis and Structural Analysis

The chemical is involved in the synthesis of a variety of heterocyclic compounds. Reactions involving [5-(2-Furyl)-1h-pyrazol-3-yl]methanol have led to the formation of thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, with their structures elucidated based on spectral properties and elemental analyses. This highlights its role in the formation of complex chemical structures (Denisova et al., 2002). Additionally, this chemical has been used in the synthesis of pyrazoline derivatives, showcasing its versatility in organic synthesis (Jothikrishnan & Shafi, 2009).

Pharmacological Applications

Compounds derived from [5-(2-Furyl)-1h-pyrazol-3-yl]methanol have shown potential in pharmacological applications. For instance, new derivatives of 1,3,5-trisubstituted pyrazolines have exhibited promising antimicrobial activity, suggesting their usefulness in developing new antimicrobial agents (Kumar et al., 2012). Additionally, novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties have been synthesized and demonstrated significant antimicrobial and anticancer activities (Hafez et al., 2016).

Material Synthesis and Characterization

This chemical has also found applications in material science. It has been involved in the synthesis and characterization of single crystals such as 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, showing its potential in materials with specific optical or electronic properties (Vyas et al., 2012).

Safety And Hazards

“[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBADTAIDQSLLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427618
Record name [3-(Furan-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Furyl)-1h-pyrazol-3-yl]methanol

CAS RN

84978-67-6
Record name [3-(Furan-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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